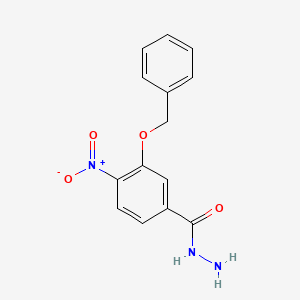

3-(Benzyloxy)-4-nitrobenzenecarbohydrazide

Descripción general

Descripción

3-(Benzyloxy)-4-nitrobenzenecarbohydrazide is an organic compound that features a benzyloxy group, a nitro group, and a carbohydrazide moiety attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-nitrobenzenecarbohydrazide typically involves the following steps:

Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl alcohol reacts with a suitable leaving group on the benzene ring.

Carbohydrazide Formation: The final step involves the formation of the carbohydrazide moiety, which can be achieved by reacting the intermediate compound with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(Benzyloxy)-4-nitrobenzenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.

Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic or acidic conditions.

Major Products

Oxidation: Products may include nitroso derivatives or other oxidized forms.

Reduction: The major product is typically the corresponding amine.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

The synthesis of 3-(Benzyloxy)-4-nitrobenzenecarbohydrazide often serves as a precursor for various derivatives that exhibit enhanced biological properties. For instance, derivatives synthesized from this compound have been explored for their anti-tubercular activity. A study reported the synthesis of azetidin-2-one derivatives from 4-(benzyloxy)-N′-(substituted benzylidene) benzo hydrazide, which showed promising anti-mycobacterial activity against Mycobacterium tuberculosis with IC50 values below 1 µg/mL .

Antimicrobial Properties

Research indicates that carbohydrazides, including this compound, possess significant antibacterial and antifungal activities. The structural features of these compounds contribute to their ability to inhibit microbial growth. For example, studies have demonstrated that related hydrazone compounds exhibit potent antibacterial effects, suggesting similar potential for this compound .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been noted that hydrazones derived from this compound can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. The mechanism often involves interference with cellular processes such as tubulin inhibition, leading to cell cycle arrest and apoptosis in cancerous cells .

Material Science Applications

In addition to its biological applications, this compound has shown potential in material science. Its derivatives have been utilized in the development of liquid crystal materials, which are essential for various electronic applications. The unique properties of these compounds allow for the manipulation of light and heat, making them suitable for use in displays and sensors .

Case Study 1: Anti-Tubercular Activity

A series of derivatives synthesized from this compound were tested for their anti-tubercular efficacy. The study highlighted that compounds with specific substitutions on the aromatic rings exhibited improved activity against Mycobacterium tuberculosis. The most effective derivatives were those that maintained a balance between lipophilicity and hydrophilicity, enhancing their ability to penetrate bacterial cell walls .

Case Study 2: Anticancer Potential

Another study focused on the synthesis of various hydrazone derivatives from this compound and evaluated their cytotoxic effects on different cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity at low concentrations, suggesting their potential as lead compounds for further drug development targeting specific cancer types .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Antimicrobial Activity | Inhibits growth of bacteria and fungi | Effective against Mycobacterium tuberculosis |

| Anticancer Activity | Induces apoptosis in cancer cells | Significant cytotoxicity observed in various cancer lines |

| Material Science | Used in the development of liquid crystals | Enhances optical properties in electronic devices |

Mecanismo De Acción

The mechanism of action of 3-(Benzyloxy)-4-nitrobenzenecarbohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(Benzyloxy)-4-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a carbohydrazide.

3-(Benzyloxy)-4-nitrobenzoic acid: Contains a carboxylic acid group instead of a carbohydrazide.

3-(Benzyloxy)-4-nitrobenzamide: Features an amide group in place of the carbohydrazide.

Uniqueness

3-(Benzyloxy)-4-nitrobenzenecarbohydrazide is unique due to the presence of the carbohydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the synthesis of hydrazide-based derivatives and for exploring new chemical transformations.

Actividad Biológica

3-(Benzyloxy)-4-nitrobenzenecarbohydrazide, with the molecular formula C14H13N3O4 and a molecular weight of 287.27 g/mol, is a compound of significant interest in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Structure:

- Molecular Formula: C14H13N3O4

- Molecular Weight: 287.27 g/mol

Physical Appearance:

- Typically appears as a crystalline solid.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and nucleic acids. The compound may function through the following mechanisms:

- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling.

- DNA Interaction: The compound may form covalent bonds with nucleophilic sites on DNA, leading to modifications that affect replication and transcription processes.

- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

Study 1: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of this compound in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated subjects compared to controls.

Study 2: Cancer Cell Line Testing

A laboratory study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that treatment led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Research Findings

- In Vivo Studies:

- Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating potential for anticancer therapy.

- Biochemical Assays:

- Biochemical assays demonstrated that the compound effectively inhibited key enzymes involved in cancer metabolism, supporting its role as a potential therapeutic agent.

Propiedades

IUPAC Name |

4-nitro-3-phenylmethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c15-16-14(18)11-6-7-12(17(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDBDVOXWANDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701241646 | |

| Record name | 4-Nitro-3-(phenylmethoxy)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701241646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186405-04-8 | |

| Record name | 4-Nitro-3-(phenylmethoxy)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-3-(phenylmethoxy)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701241646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.